2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with imidazole-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .
Scientific Research Applications
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the stabilization of transition states in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester
- 2-(2-Methoxyethylamino)pyrimidine-5-boronic acid, pinacol ester
- 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester
Uniqueness
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is unique due to its specific combination of imidazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-imidazol-1-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-7(14)6-3-10-8(11-4-6)12-2-1-9-5-12/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOSTJUXHQLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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